molecular formula C12H12ClNO2 B1532601 2-Chloro-6,7-dimethoxy-4-methylquinoline CAS No. 697793-63-8

2-Chloro-6,7-dimethoxy-4-methylquinoline

Cat. No. B1532601
CAS RN: 697793-63-8
M. Wt: 237.68 g/mol
InChI Key: JWSDOYINPAVDIM-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethoxy-4-methylquinoline is an intermediate in the synthesis of Tafenoquine-d3 Succinate . It has the potential to become a widely used drug in the prevention and treatment of malaria infection . The molecular formula is C12H12ClNO2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a chlorine atom at the 2-position, two methoxy groups at the 6 and 7 positions, and a methyl group at the 4 position . The molecular weight is 237.68 g/mol .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of 2-Chloro-6,7-dimethoxy-4-methylquinoline is in the synthesis of compounds with antimicrobial properties. A study demonstrated the synthesis of pyrazoline derivatives incorporating 2-chloroquinoline, which were evaluated for their antimicrobial efficacy against a variety of bacterial and fungal strains. The research indicated that certain derivatives exhibited significant antibacterial activity, showcasing the compound's role in developing new antimicrobial agents (Bawa et al., 2009).

Chemical Transformations for Alkaloid Synthesis

This compound has also been utilized in chemical transformations to synthesize complex structures, such as pyrrolo[4,3,2-de]quinolines. These transformations are pivotal in the formal total syntheses of various marine alkaloids, including Damirones A and B, Batzelline C, and others, highlighting its utility in the synthesis of naturally occurring compounds with potential pharmacological activities (Roberts et al., 1997).

Nucleophilic Reactions

The compound has been involved in studies focusing on its reactions with nucleophilic reagents, contributing to the broader understanding of quinoxaline derivatives' chemical behavior. These studies provide insights into the compound's versatility and its potential to form a variety of chemical structures through nucleophilic substitution reactions, which can be valuable in designing new molecules with desired biological activities (Badr et al., 1983).

Crystallographic and Computational Studies

Additionally, crystallographic and computational studies on derivatives of this compound have contributed to a deeper understanding of molecular structures and their interactions. Such studies are crucial for drug design, allowing researchers to predict how modifications to the molecular structure could impact biological activity and stability (Mague et al., 2017).

Safety and Hazards

2-Chloro-6,7-dimethoxy-4-methylquinoline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-chloro-6,7-dimethoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-4-12(13)14-9-6-11(16-3)10(15-2)5-8(7)9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSDOYINPAVDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=C(C=C12)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651052
Record name 2-Chloro-6,7-dimethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

697793-63-8
Record name 2-Chloro-6,7-dimethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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